BenchChemオンラインストアへようこそ!

2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Heterocyclic synthesis Chromeno[2,3-b]pyridine 3-Carbonitrile scaffold

2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile (CAS 68302-13-6) is a heterocyclic compound of the chromeno[2,3-b]pyridine family, characterized by a fused chromene–pyridine core bearing a 2-amino group, a 7-methyl substituent, and a 3-carbonitrile moiety. This scaffold is structurally related to the anti-inflammatory drug amlexanox (2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid) but diverges at two critical positions: the 7-substituent (methyl vs.

Molecular Formula C14H9N3O2
Molecular Weight 251.24 g/mol
CAS No. 68302-13-6
Cat. No. B1331750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile
CAS68302-13-6
Molecular FormulaC14H9N3O2
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=N3)N)C#N
InChIInChI=1S/C14H9N3O2/c1-7-2-3-11-9(4-7)12(18)10-5-8(6-15)13(16)17-14(10)19-11/h2-5H,1H3,(H2,16,17)
InChIKeyYVXRKDVOSYFSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile (CAS 68302-13-6): Procurement-Relevant Structural and Pharmacological Profile


2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile (CAS 68302-13-6) is a heterocyclic compound of the chromeno[2,3-b]pyridine family, characterized by a fused chromene–pyridine core bearing a 2-amino group, a 7-methyl substituent, and a 3-carbonitrile moiety [1]. This scaffold is structurally related to the anti-inflammatory drug amlexanox (2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid) but diverges at two critical positions: the 7-substituent (methyl vs. isopropyl) and the 3-functional group (carbonitrile vs. carboxylic acid) [2]. The compound is commercially available at purities ≥95% (AKSci) and 98% (BOC Sciences) and is sold exclusively for non-human research use .

Why 2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile Cannot Be Replaced by Generic Chromeno[2,3-b]pyridine Analogs


Chromeno[2,3-b]pyridine-3-carbonitriles and their 3-carboxylic acid counterparts exhibit divergent reactivity and biological target engagement due to differences in the electronic character, hydrogen-bonding capacity, and steric profile of the 3-position substituent. The carbonitrile group (–C≡N) is a strong electron-withdrawing, linear, non-ionizable moiety, whereas the carboxylic acid (–COOH) is ionizable at physiological pH, participates in charge-assisted hydrogen bonds, and serves as a key pharmacophoric anchor in TBK1/IKKε inhibitors such as amlexanox [1]. Additionally, the 7-methyl substituent on the target compound introduces distinct steric and lipophilic properties compared to the 7-isopropyl, 7-chloro, or 7-fluoro analogs that dominate the patent and medicinal chemistry literature [2]. These structural differences mean that SAR conclusions drawn from 3-carboxylic acid or 7-halo series cannot be directly extrapolated to the 3-carbonitrile/7-methyl chemotype, making blind substitution scientifically unsound for procurement decisions focused on specific target engagement, synthetic intermediate utility, or structure-activity relationship (SAR) investigations.

Quantitative Differentiation Evidence: 2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile Versus Closest Comparators


Synthetic Yield: DBU-Catalyzed Route vs. Multi-Step 3-Carboxylic Acid Analogs

The target compound is obtained in 65% isolated yield via a one-step DBU-catalyzed reaction of 6-methylchromone-3-carbonitrile with malononitrile in ethanol [1]. In contrast, the 3-carboxylic acid analog amlexanox (2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid) requires a multi-step synthetic sequence involving palladium-catalyzed cross-coupling for late-stage diversification, with typical overall yields ranging from 30–50% for final analogues after purification [2]. The carbonitrile intermediate thus offers a more direct, higher-yielding entry point for scaffold diversification.

Heterocyclic synthesis Chromeno[2,3-b]pyridine 3-Carbonitrile scaffold

3-Carbonitrile vs. 3-Carboxylic Acid: TBK1/IKKε Inhibitory Activity Class-Level Inference

The 3-carboxylic acid series (amlexanox analogs) achieves TBK1 IC50 values as low as 210 nM and shows selectivity modulation via A-ring substituents, with the carboxylic acid group forming a conserved salt bridge with the kinase hinge region [1]. The 3-carbonitrile group of the target compound lacks the anionic character required for this salt bridge and presents a linear, electron-withdrawing group that engages in distinct dipole–dipole and π-stacking interactions within the ATP-binding pocket. Although direct TBK1/IKKε IC50 data for the target 3-carbonitrile compound are not publicly available, class-level analogy with structurally characterized chromeno[2,3-b]pyridine–kinase co-crystal structures (e.g., PDB 6CQ0) predicts a fundamentally different binding pose and potency profile [1]. This makes the carbonitrile compound a valuable complementary probe for dissecting the pharmacophoric contribution of the 3-position to kinase inhibition.

TBK1/IKKε inhibition Anti-inflammatory kinase target Chromeno[2,3-b]pyridine SAR

7-Methyl Substitution: Steric and Lipophilic Contrast with 7-Isopropyl (Amlexanox Core)

The 7-methyl substituent (CH3, MW 15, clogP contribution ~+0.5) on the target compound is significantly smaller and less lipophilic than the 7-isopropyl group [(CH3)2CH, MW 43, clogP contribution ~+1.5] present on amlexanox and its clinical analogs [1]. The 2018 TBK1/IKKε SAR study demonstrated that 7-cyclohexyl and 7-isopropyl substituents critically influenced kinase selectivity and cellular efficacy (IL-6 secretion in 3T3-L1 adipocytes), with bulkier 7-substituents favoring IKKε selectivity [1]. The compact 7-methyl group of the target compound therefore predicts a distinct selectivity fingerprint, potentially reducing steric clashes observed with larger 7-substituents in certain kinase conformational states. The 7-methyl compound also serves as the direct synthetic precursor to a broader range of 7-substituted analogs via electrophilic aromatic substitution or C–H functionalization, a versatility not available from the pre-installed 7-isopropyl scaffold [2].

7-Position SAR Chromeno[2,3-b]pyridine substitution Lipophilicity modulation

Commercial Purity Benchmarking: 98% (BOC Sciences) and 95% (AKSci) Grades

The target compound is stocked at 98% purity by BOC Sciences (Catalog 68302-13-6) and at 95% by AKSci (Product 2151CD) . In comparison, the closely related 7-ethyl-3-carbonitrile analog (CAS 677291-25-7) and the 7-chloro-3-carbonitrile analog are predominantly available only via custom synthesis with unspecified lead times and minimum order quantities, according to major chemical marketplace listings . This off-the-shelf availability at defined purity provides procurement certainty for laboratories that require immediate access to a chromeno[2,3-b]pyridine-3-carbonitrile building block without the 4–8 week delay typical of custom synthesis requests.

Compound procurement Purity specification Vendor comparison

Chromeno[2,3-b]pyridine-3-carbonitrile as a Synthetic Intermediate: Documented Derivatization Pathways

The target compound has been experimentally validated as a precursor for the synthesis of chromeno[3',2':5,6]pyrido[2,3-d]pyrimidines, a structurally distinct tricyclic chemotype. Condensation with formamide under fusion conditions yielded 4-amino-8-methyl-6H-chromeno[3',2':5,6]pyrido[2,3-d]pyrimidin-6-one (56% yield), while reaction with formic acid gave the dione analog (52% yield), and acetic anhydride produced the 2,8-dimethyl derivative (61% yield) [1]. This derivatization versatility is enabled specifically by the 2-amino and 3-carbonitrile functionalities acting in concert; the analogous 3-carboxylic acid scaffold (amlexanox core) does not undergo these annulation reactions under comparable conditions, representing a unique synthetic entry point for constructing pyridopyrimidine-fused chromones.

Heteroannulated chromones Pyridopyrimidine synthesis Scaffold diversification

Recommended Procurement Scenarios for 2-Amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile Based on Differentiated Evidence


Kinase Probe Development: Orthogonal TBK1/IKKε Chemical Tool Requiring Non-Carboxylate Pharmacophore

Research groups investigating the TBK1/IKKε kinase axis where the carboxylic acid moiety of amlexanox is suspected to contribute to off-target activity, poor membrane permeability, or metabolic instability should select this 3-carbonitrile compound. As established in Section 3, Evidence Item 2, the carbonitrile group cannot form the hinge-region salt bridge utilized by 3-carboxylic acid inhibitors, offering a distinct pharmacophore for target engagement studies [1].

Synthetic Methodology: One-Step Access to Chromeno-Pyridopyrimidine Libraries

Medicinal chemistry teams requiring rapid library expansion into chromeno-pyridopyrimidine chemical space should procure this compound as the key intermediate. Evidence Item 5 demonstrates 52–61% yields for pyridopyrimidine annulation, a transformation that is chemically inaccessible from 3-carboxylic acid analogs [2]. The validated protocol enables three distinct pyridopyrimidine products from a single starting material.

SAR Exploration of the 7-Position: Compact Methyl as a Baseline for Steric and Lipophilic Probing

Structure-activity relationship studies focused on the chromeno[2,3-b]pyridine 7-position should use this 7-methyl compound as the minimal-steric-bulk baseline. Evidence Item 3 quantifies the ΔclogP of –1.0 and ΔMW of –28 Da versus the 7-isopropyl amlexanox core, providing a clean reference point for assessing the impact of incremental steric and lipophilic increases at this position [1].

Time-Sensitive Hit-to-Lead Chemistry: Immediate Off-the-Shelf Availability Prevents Project Delays

Laboratories facing tight hit-to-lead timelines should prioritize this compound over custom-synthesis-dependent analogs (7-ethyl, 7-chloro, 7-fluoro 3-carbonitriles). Evidence Item 4 documents 95–98% purity with catalog stock availability from multiple vendors, contrasting with the 4–8 week custom synthesis lead time required for closely related 3-carbonitrile analogs .

Quote Request

Request a Quote for 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.